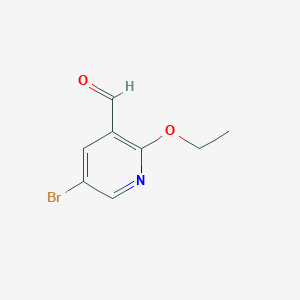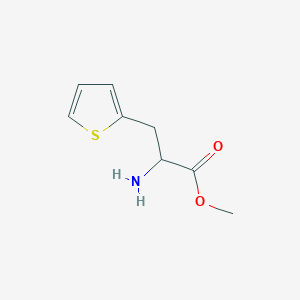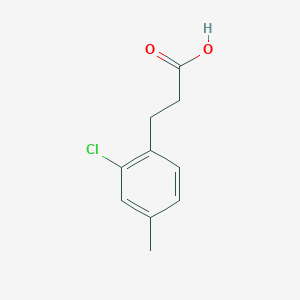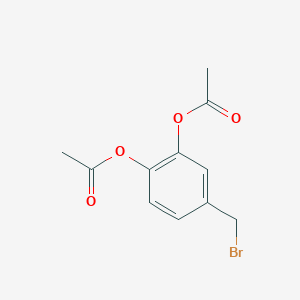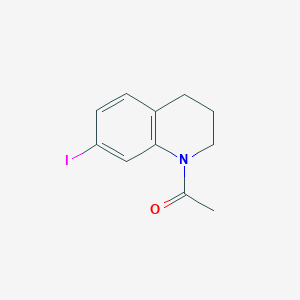
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone
Übersicht
Beschreibung
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been extensively studied for its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Green Chemistry in Quinoline Synthesis
The quinoline core, including structures similar to 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone, has vast biological activities, influencing research in anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial applications. The emphasis on green chemistry approaches for quinoline synthesis reflects a move towards more environmentally friendly and less toxic methods. These methods aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, offering a more sustainable pathway for quinoline derivative synthesis with potential applications in medicinal chemistry and drug development (Nainwal et al., 2019).
Quinoline Derivatives as Corrosion Inhibitors
Beyond their biological applications, quinoline derivatives, such as 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone, have also been recognized for their utility as anticorrosive materials. These compounds show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This application is significant in various industries, including pharmaceuticals and manufacturing, where corrosion prevention is critical (Verma et al., 2020).
Bioactive Quinoline Alkaloids in Drug Development
Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. These compounds, including those structurally related to 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone, have led to discoveries in antimalarial and anticancer drug development. The review of bioactive alkaloids from quinoline and quinazoline classes highlights their potential in discovering new drugs, with over 200 molecules exhibiting a broad range of bioactivities, including antitumor, antibacterial, and antiviral effects (Shang et al., 2018).
Eigenschaften
IUPAC Name |
1-(7-iodo-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBHHHNOBXUEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





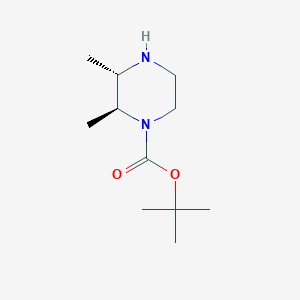
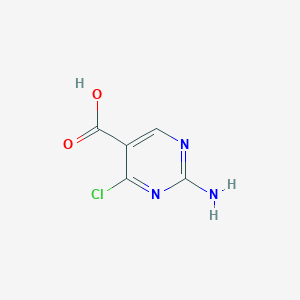
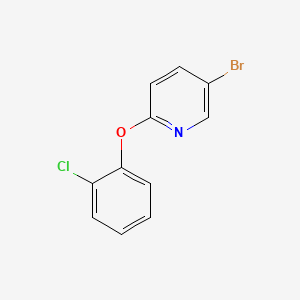
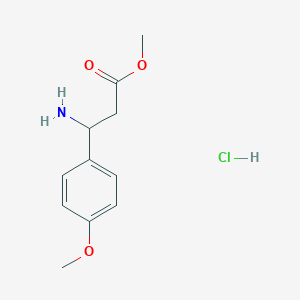



![1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B3224897.png)
